molecular formula C11H10FNO3 B11883940 4-Fluoro-7-methoxyindole-3-acetic acid

4-Fluoro-7-methoxyindole-3-acetic acid

Katalognummer: B11883940
Molekulargewicht: 223.20 g/mol
InChI-Schlüssel: JSTVHLPHZJLNBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-7-methoxyindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, a well-known plant hormone. This compound features a fluorine atom at the 4-position and a methoxy group at the 7-position of the indole ring, which can significantly alter its chemical and biological properties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-methoxyindole-3-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-7-methoxyindole-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-7-methoxyindole-3-acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluoro-7-methoxyindole-3-acetic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.

    4-Fluoroindole-3-acetic acid: Similar structure but lacks the methoxy group.

    7-Methoxyindole-3-acetic acid: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-7-methoxyindole-3-acetic acid is unique due to the presence of both the fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications can enhance its stability, selectivity, and potency in various applications .

Eigenschaften

Molekularformel

C11H10FNO3

Molekulargewicht

223.20 g/mol

IUPAC-Name

2-(4-fluoro-7-methoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10FNO3/c1-16-8-3-2-7(12)10-6(4-9(14)15)5-13-11(8)10/h2-3,5,13H,4H2,1H3,(H,14,15)

InChI-Schlüssel

JSTVHLPHZJLNBZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)F)C(=CN2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.